molecular formula C8H15ClN2O B6232460 2,7-diazaspiro[4.5]decan-8-one hydrochloride CAS No. 2624137-33-1

2,7-diazaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B6232460
CAS No.: 2624137-33-1
M. Wt: 190.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[45]decan-8-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diazaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a strong acid, such as hydrochloric acid, to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by purification techniques like crystallization or chromatography to isolate the final product. Quality control measures are essential to ensure consistency and purity in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different amine compounds.

Scientific Research Applications

2,7-Diazaspiro[4.5]decan-8-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, showing potential therapeutic effects in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one: This compound is similar in structure but differs in the position of the nitrogen atoms.

    1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound contains an oxygen atom in the ring structure, making it distinct from 2,7-diazaspiro[4.5]decan-8-one hydrochloride.

Uniqueness

2,7-Diazaspiro[45]decan-8-one hydrochloride is unique due to its specific spirocyclic structure and the position of its functional groups

Properties

CAS No.

2624137-33-1

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.